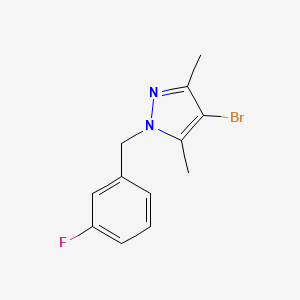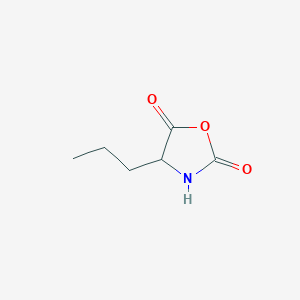carbohydrazide](/img/structure/B11723623.png)
N'-[(2E)-butan-2-ylidene](tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2E)-butan-2-ylidenecarbohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which includes a tert-butoxy group and a butan-2-ylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2E)-butan-2-ylidenecarbohydrazide typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N’-(2E)-butan-2-ylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’-(2E)-butan-2-ylidenecarbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(2E)-butan-2-ylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide
- N-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide
Uniqueness
N’-(2E)-butan-2-ylidenecarbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-butan-2-ylideneamino]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7- |
InChI Key |
SRDPPBNJUNAGNM-YFHOEESVSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)OC(C)(C)C)/C |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)



![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)








